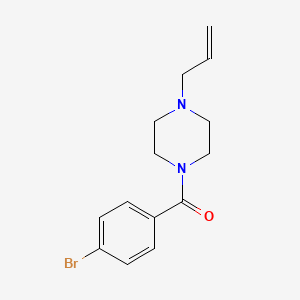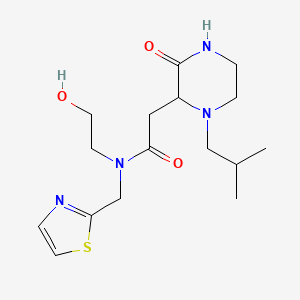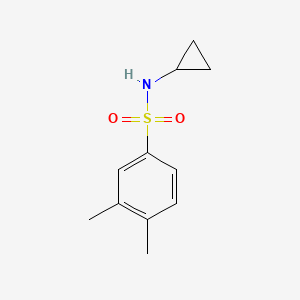
3-chloro-4-ethoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-methylbenzamide, also known as CEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. CEMB belongs to the class of benzamides and has a molecular weight of 241.7 g/mol.
Mécanisme D'action
The mechanism of action of 3-chloro-4-ethoxy-N-methylbenzamide is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, thereby exhibiting anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-ethoxy-N-methylbenzamide exhibits high potency against cancer cells, making it a potential candidate for the development of anticancer drugs. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for the research and development of 3-chloro-4-ethoxy-N-methylbenzamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the identification of its molecular targets and the elucidation of its mechanism of action. Furthermore, the development of novel formulations and delivery systems may improve its solubility and stability, leading to increased efficacy and bioavailability. Finally, the evaluation of its safety and toxicity in preclinical and clinical studies is necessary to determine its potential for clinical use.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. Its potent antitumor activity, anti-inflammatory, and analgesic properties make it a potential candidate for the development of anticancer drugs and the treatment of various inflammatory disorders. However, further research is necessary to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and toxicity.
Méthodes De Synthèse
3-chloro-4-ethoxy-N-methylbenzamide can be synthesized using various methods, including the reaction of 3-chloro-4-ethoxyaniline with N-methylisatoic anhydride in the presence of a suitable catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9-5-4-7(6-8(9)11)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXBCHNQZNUVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5468523.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5468526.png)
![5-imino-6-(1H-indol-3-ylmethylene)-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5468529.png)
![N-butyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5468543.png)
![1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5468549.png)
![N-cyclopropyl-2-[3-(1,2-dihydroacenaphthylen-5-ylcarbonyl)piperidin-1-yl]acetamide](/img/structure/B5468551.png)
![[4-({[(4-isopropylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5468559.png)


![4-{4-[(3-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5468593.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5468606.png)

![2-(methoxymethyl)-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5468611.png)